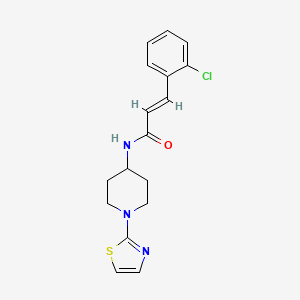
(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide, also known as CTAPA, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTAPA is a small molecule that belongs to the acrylamide family and has a molecular weight of 388.9 g/mol.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity. This research showcases the potential of piperidine and thiazole compounds in developing treatments for arrhythmia (Abdel‐Aziz, 2009).
Herbicidal Activity : 2-Cyanoacrylates containing a chlorothiazolyl group demonstrate significant herbicidal activities. This underscores the agricultural application of such compounds in controlling weeds and improving crop yield (Wang, 2004).
Antagonist Activity on CB1 Cannabinoid Receptor : The molecular interaction of a related compound with the CB1 cannabinoid receptor indicates its potential as a selective antagonist, offering insights into the development of treatments for disorders associated with cannabinoid receptor activity (Shim, 2002).
Antibacterial and Anticancer Evaluation : New 2-chloro-3-hetarylquinolines exhibit antibacterial and anticancer activities, suggesting their use in pharmaceutical research to develop new treatments for infectious diseases and cancer (Bondock, 2015).
Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : The synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines highlights the chemical versatility of these compounds, which can be tailored for various biological activities (Latif, 2003).
Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have shown promising analgesic and antiparkinsonian activities, presenting potential therapeutic options for pain management and Parkinson's disease treatment (Amr, 2008).
Tubulin Polymerization Inhibitors : Some acrylamide conjugates inhibit tubulin polymerization, displaying cytotoxic activity against human cancer cell lines. This finding is critical for developing anticancer agents targeting cell division (Kamal, 2014).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-15-4-2-1-3-13(15)5-6-16(22)20-14-7-10-21(11-8-14)17-19-9-12-23-17/h1-6,9,12,14H,7-8,10-11H2,(H,20,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNZYUDYVBWNU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)
![1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2962479.png)
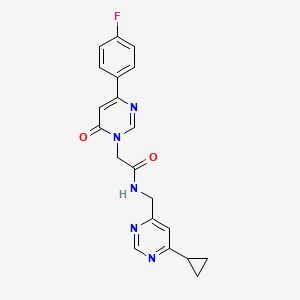
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)
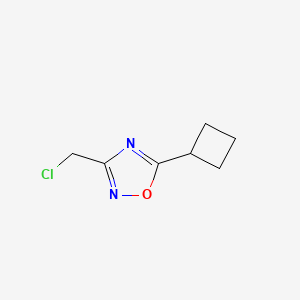
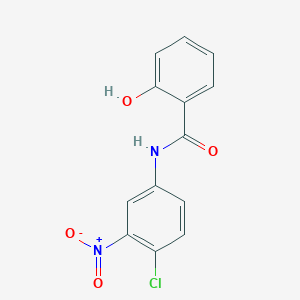
![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)
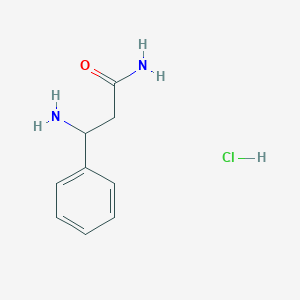

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)
![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)